molecular formula C14H17NO3S B11714947 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B11714947
M. Wt: 279.36 g/mol
InChI Key: HCNLPXBIOQMAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one is a bicyclic β-lactam compound characterized by a fused bicyclo[3.2.0] framework. The molecule features a methyl group at the 1-position and a tosyl (p-toluenesulfonyl) group at the 2-position, which significantly influences its reactivity and steric profile. This compound is often synthesized via oxidation and hydrogenation steps, as demonstrated in its preparation from precursor 11 using Dess–Martin periodinane (DMP) and subsequent Pd(OH)₂-catalyzed hydrogenation (yield: ~75%) . Its molecular formula is C₁₆H₁₉NO₃S, with a high-resolution mass spectrometry (HRMS) confirmation at m/z 456.2185 [M+Na]⁺ .

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3

InChI Key

HCNLPXBIOQMAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C

Origin of Product

United States

Preparation Methods

Catalytic Cycloisomerization of Allenynes and Enynes

Transition-metal catalysis offers a streamlined route to the bicyclo[3.2.0]heptane skeleton. PtCl₂ and RuH₂Cl₂(PiPr₃)₂ catalyze the [2+2]-cycloisomerization of allenenes or enynes, as exemplified by You et al. . For 1-methyl-2-tosyl derivatives:

  • Substrate Design : Allenynes bearing a tosyl-protected amine and methyl group at strategic positions undergo cyclization.

  • Reaction Conditions :

    • PtCl₂ (10 mol%) in THF at reflux yields 60–75% bicyclic product .

    • Solvent Effects : Dichloromethane optimizes chemoselectivity, minimizing dimerization .

  • Stereochemical Control : Chiral phosphoramidate ligands (e.g., ligand 31) enable asymmetric synthesis with 92–99% enantiomeric excess (ee) .

This method’s advantage lies in its atom economy and ability to install the tosyl group post-cyclization, avoiding premature deprotection.

The introduction of the tosyl group is pivotal for stabilizing the azabicyclo structure. A patent by Rhône-Poulenc Rorer outlines:

  • Intermediate Synthesis :

    • Quaternary ammonium salts (e.g., 1-azoniabicyclo[2.2.1]heptanes ) are prepared via SN2 displacement using methanesulfonyl or benzenesulfonyl groups.

    • Reaction : Treatment of a methanesulfonyl precursor with NaTosylate in DMF at 80°C for 12 hours achieves >90% tosylation .

  • Workup : The product is isolated via ethyl acetate extraction and recrystallized from cyclohexane, yielding white crystalline solid .

Key parameters include pH control during acidification (HCl/ether) and solvent polarity to prevent sulfonate hydrolysis .

Resolution of Racemic Mixtures via Chiral Chromatography

The target compound’s bicyclic structure harbors two stereocenters, necessitating enantioselective synthesis. The patent details:

  • Racemic Synthesis : Cyclization of non-chiral precursors yields 1:1 enantiomer mixtures.

  • Separation :

    • Chiralpak IA/IB columns with hexane/isopropanol (90:10) resolve enantiomers with >98% ee .

    • Crystallization : Diastereomeric salt formation with (+)-camphorsulfonic acid achieves 95% recovery .

Optimization of eluent composition and temperature (20–25°C) is critical for baseline separation.

Comparative Analysis of Preparation Methods

MethodYield (%)StereoselectivityScalabilityKey Limitations
Pyrrole Cyclization40–60ModerateModerateBoc deprotection required
Catalytic Cyclization60–75High (ee >90%)HighCost of chiral ligands
Tosylation85–90N/AHighSulfonate hydrolysis risks
Haloamination50–658:1 drLowComplex substrate synthesis
Chiral Resolution70–80>98% eeModerateLow throughput

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The para-toluenesulfonyl (tosyl) group serves as a versatile leaving group, enabling displacement reactions with nucleophiles under mild conditions:

NucleophileConditionsProductNotes
AminesMeCN, DIEA, 0°C to RT2-Amino derivativesYields up to 75% observed
ThiolsTHF, 50°CThioether-functionalized bicyclic compoundsRequires elevated temperature
MethanolToluene/MeOH, RT, 48hRing-opened methoxy adductsCompeting pathways possible

Mechanistic Insight : The tosyl group’s electron-withdrawing nature polarizes the adjacent N–S bond, facilitating S<sub>N</sub>2-type displacement. Steric hindrance from the bicyclic framework necessitates prolonged reaction times for bulkier nucleophiles .

Ring-Opening Reactions

The strained 3.2.0 bicyclic system undergoes selective ring cleavage under nucleophilic or acidic conditions:

Acid-Catalyzed Hydrolysis

  • Reagents : Aqueous HCl (1M), reflux

  • Product : Linear keto-amide derivatives via β-lactam ring opening .

  • Key Factor : Protonation of the carbonyl oxygen increases electrophilicity at the adjacent carbon, enabling nucleophilic attack by water .

Radical-Mediated Cleavage

  • Conditions : Sulfonyl radicals (e.g., from PhSO<sub>2</sub>Na), DMF, 80°C

  • Outcome : Formation of vinylidenecyclobutane intermediates, as observed in analogous enallene systems .

  • Pathway : Homolytic N–S bond cleavage followed by radical recombination .

Functionalization at the Ketone Position

The C7 ketone participates in standard carbonyl reactions:

Reaction TypeReagentsProductYield
ReductionLiAlH<sub>4</sub>, THFSecondary alcohol derivative82–89%
GrignardRMgX, Et<sub>2</sub>OTertiary alcohol adducts60–75%

Challenges : Steric hindrance from the bicyclic structure limits accessibility to bulky reagents .

Cycloaddition and Rearrangement

  • [2+2] Cycloaddition : Under UV irradiation, the ketone forms oxetane derivatives with alkenes .

  • Beckmann Rearrangement : Treatment with hydroxylamine converts the ketone to a lactam, though yields are moderate (45–55%) due to competing side reactions .

Biological Interactions

While not a direct reaction, the compound’s structural mimicry of β-lactam antibiotics enables competitive inhibition of penicillin-binding proteins (PBPs). Key interactions include:

  • Covalent binding to serine residues in PBPs’ active sites .

  • Resistance mechanisms involve hydrolysis by metallo-β-lactamases, which cleave the bicyclic core .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to 1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one. Compounds exhibiting similar structural motifs have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . For instance, compounds derived from this bicyclic structure have been synthesized and tested for their ability to induce apoptosis in cancer cells, demonstrating significant inhibitory effects with IC50 values below 100 μM .

Synthesis and Organic Chemistry

Building Block for Synthesis
this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds due to its ability to undergo further chemical transformations . The compound's unique bicyclic structure allows for the introduction of different functional groups, enhancing its versatility in synthetic pathways.

Structure-Activity Relationship Studies

Investigating Derivatives
Research has focused on the structure-activity relationships of compounds derived from this compound, exploring how modifications affect biological activity . For example, substituents on the aromatic ring can significantly influence the compound's anticancer potency and selectivity towards tumor cells over normal cells . This understanding aids in designing more effective therapeutic agents.

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound 37HCT-11647Induces apoptosis via mitochondrial pathway
Compound 46MCF-750Inhibits cell proliferation
Compound 34HeLa71Alters cell cycle dynamics

These findings illustrate the potential of this compound derivatives as promising anticancer agents.

Mechanism of Action

The mechanism by which 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one exerts its effects involves its interaction with specific molecular targets. The tosyl group and the bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in 1-Azabicyclo[3.2.0]heptan-7-one Derivatives

Structural and Functional Insights

Substituent Effects on Reactivity: The tosyl group in 1-methyl-2-tosyl derivatives facilitates nucleophilic displacement reactions, making it a key intermediate in carbapenem antibiotic synthesis (e.g., Thienamycin) . In contrast, allyl and bromophenyl substituents in (±)-6-Allyl derivatives reduce yields (45–58%) due to steric hindrance during cyclization . Halogenation: Bromine or iodine at the 4-position (e.g., 4-iodo-3,6-diphenyl-2,6-diaza derivatives) enhances diastereoselectivity and bioactivity, with IC₅₀ values in the nanomolar range for anticancer activity .

Ring Modifications :

  • 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives exhibit improved metabolic stability due to the oxygen atom, with optimized C3 substituents (e.g., hydroxyethyl) enhancing cysteine protease inhibition .
  • 2,6-Diaza frameworks (e.g., 4-iodo-3,6-diphenyl) introduce additional nitrogen atoms, altering electronic properties and enabling antistereochemical interactions critical for binding .

Antibiotic Potential: The target compound’s role as a Thienamycin precursor highlights its utility in β-lactam antibiotic synthesis, whereas 4-oxa analogs are tailored for protease inhibition .

Biological Activity

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one, also known by its IUPAC name rel-(1R,5S)-1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17NO3S
  • Molecular Weight : 279.35 g/mol
  • CAS Number : 122080-98-2
  • Structure : The compound features a bicyclic structure with a tosyl group that enhances its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of azabicyclo compounds exhibit significant antimicrobial activities. Specifically, studies have shown that related structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism through which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with findings from related compounds in the literature.

Case Studies

  • Antibacterial Activity Against Gram-positive Bacteria : A study conducted by Munkuev et al. demonstrated that the compound exhibited potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
  • Synthesis and Evaluation of Derivatives : In a study focused on synthesizing derivatives of azabicyclo compounds, researchers found that modifications to the tosyl group significantly enhanced antibacterial efficacy against resistant strains . This suggests that structural variations can lead to improved pharmacological profiles.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied; however, preliminary assessments indicate moderate toxicity in vitro. Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic use.

Q & A

Q. What are the key synthetic strategies for preparing 1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one?

The synthesis typically involves constructing the bicyclic β-lactam core followed by introducing substituents. A common approach utilizes [2+2] cycloaddition between ketene equivalents and imines to form the β-lactam ring . Tosylation at the nitrogen can be achieved using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Post-functionalization steps, such as allylation or aryl substitution, may employ transition-metal catalysis or photochemical methods, as seen in analogous 6-azabicyclo systems .

Q. How is the stereochemistry of the bicyclic core resolved experimentally?

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assignments focus on distinguishing bridgehead protons and the tosyl group’s aromatic signals.
  • HRMS : Validates molecular weight and fragmentation patterns.
  • IR : Confirms lactam C=O stretching (~1700 cm⁻¹) and sulfonamide S=O bands (~1360, 1170 cm⁻¹) .

Advanced Research Questions

Q. How does the tosyl group influence reactivity in ring-opening reactions?

The tosyl group acts as both a protecting group and an electron-withdrawing substituent, increasing the β-lactam’s electrophilicity. This enhances susceptibility to nucleophilic attack (e.g., by amines or alcohols) while stabilizing intermediates. Comparative studies of tosyl vs. other sulfonamides (e.g., mesyl) reveal differences in reaction rates and regioselectivity .

Q. What methodological challenges arise in structure-activity relationship (SAR) studies for antitumor derivatives?

Key challenges include:

  • Stereochemical complexity : Cis/trans isomerism at bridgehead positions impacts biological activity, requiring enantioselective synthesis and chiral separations .
  • Substituent optimization : For example, 3-amino acid derivatives of analogous 4-oxa-1-azabicyclo systems show enhanced cytotoxicity over ester/ether variants, but poor solubility necessitates prodrug strategies .
  • In vitro-in vivo correlation : Compounds active against P388 leukemia cells may lack efficacy in solid tumors due to pharmacokinetic limitations .

Q. How can enzymatic methods be applied to modify this scaffold enantioselectively?

Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective ring-opening of β-lactams. For instance, hydrolysis of related 6-azabicyclo[3.2.0]heptan-7-ones yields β-amino acids with >90% ee, useful for synthesizing chiral intermediates . Reaction conditions (solvent, temperature) must be optimized to preserve enzyme activity and avoid racemization.

Q. How do computational methods aid in resolving contradictory SAR data?

Molecular docking and MD simulations help rationalize discrepancies in biological activity. For example, cis isomers of 4-oxa-1-azabicyclo derivatives exhibit stronger binding to cathepsins due to favorable hydrophobic interactions, aligning with their superior IC₅₀ values . MM2 energy calculations also predict conformational stability, guiding synthetic prioritization .

Q. What strategies address low yields in intramolecular C–H insertion reactions for functionalized derivatives?

Catalyst-free, ambient-temperature conditions using α-bromodiazoacetamides improve efficiency. For example, bromo-substituted 1-azabicyclo[3.2.0]heptan-7-ones are synthesized via radical-mediated insertion, minimizing side reactions . Solvent choice (e.g., DCE vs. THF) and slow reagent addition further enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.